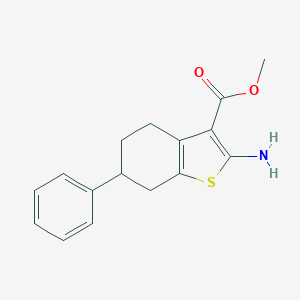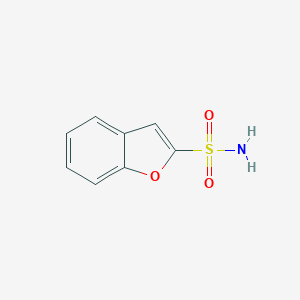
1-Benzofuran-2-Sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonylated benzofurans, including 1-Benzofuran-2-sulfonamide, has been achieved through various innovative methods. A notable approach involves the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which offers a convenient route to benzofurans bearing dual functional groups with high chemo- and regioselectivities under mild conditions (Wu et al., 2017). Similarly, a metal-free visible-light-induced method facilitates the synthesis through oxidative cyclization of 1,6-enynes and arylsulfinic acids, showcasing the capability for efficient C–S, C-C, and C=O bond formation in a single operation (Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-2-sulfonamide derivatives has been extensively studied using X-ray diffraction, NBO, and HOMO-LUMO analysis. DFT studies have provided insight into the molecule's geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of its stability and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1-Benzofuran-2-sulfonamide includes participation in various reactions, such as cyclofunctionalization processes to yield α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides. These reactions demonstrate the compound's utility in synthesizing complex molecules with potential biological activities (Crich et al., 2004).
Physical Properties Analysis
The physical properties of 1-Benzofuran-2-sulfonamide derivatives, such as melting points, solubility, and stability, have been characterized through thermal analysis, including TGA and DTA. These studies provide essential information for the compound's handling and application in various chemical processes (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilicity, and potential as a precursor for further chemical modifications, have been explored through reactions with diverse nucleophiles. Such studies underscore the versatility of 1-Benzofuran-2-sulfonamide as a building block for the synthesis of pharmacologically relevant molecules (Liu et al., 2009).
Applications De Recherche Scientifique
Catalysis and Synthesis
1-Benzofuran-2-Sulfonamide is instrumental in catalysis, specifically in oxidative C–H/C–H cross-coupling. This process is utilized to create ortho-sulfonamido bi(hetero)aryls, showing broad substrate scope and good functional group tolerance. This method has potential applications in material exploitation, including the synthesis of bi(hetero)aryl sultams and dibenzo[b,d]thiophene 5,5-dioxides (Ran, Yang, You, & You, 2018).
Antimicrobial Applications
Compounds containing benzofuran and sulfonamide, like 1-Benzofuran-2-Sulfonamide, have shown significant antibacterial activity. For instance, sulfonamide-based non-alkyne LpxC inhibitors demonstrated impressive activity against bacterial strains like E. coli and K. pneumoniae, indicating their potential as antibacterial agents (Kawai et al., 2017).
Organic Synthesis
In organic synthesis, 1-Benzofuran-2-Sulfonamide plays a role in the synthesis of sulfonylated benzofurans. Methods involving Ag-catalyzed oxidative cyclization using sodium sulfinates as reagents have been developed to produce benzofurans with dual functional groups (Wu et al., 2017). Another method involves metal-free visible-light-induced oxidative cyclization of 1,6-enynes and arylsulfinic acids, allowing for the sequential formation of C–S, C-C, and C = O bonds in one pot operation (Wang et al., 2020).
Enzyme Inhibition
1-Benzofuran-2-Sulfonamide derivatives are also used as enzyme inhibitors. They have been explored for their potency as carbonic anhydrase inhibitors, with implications in the development of ocular hypotensive agents (Graham et al., 1990).
Anticancer Activity
There is research indicating the role of benzofuran and N-aryl piperazine hybrid compounds, which can include 1-Benzofuran-2-Sulfonamide, in anticancer activities. Certain compounds in this class have shown potential against various human tumor cell lines, suggesting their relevance in cancer treatment research (Mao et al., 2016).
Photoredox Catalysis
1-Benzofuran-2-Sulfonamide is involved in photoredox catalysis, particularly in direct oxidative C-H amidation of heteroarenes. This process is vital for generating nitrogen-centered radicals under visible-light photoredox catalysis, thereby facilitating the amidation reaction (Tong et al., 2016).
Orientations Futures
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .
Propriétés
IUPAC Name |
1-benzofuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECZJTWMSIKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444336 | |
| Record name | 2-BENZOFURANSULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-Sulfonamide | |
CAS RN |
124043-72-7 | |
| Record name | 2-BENZOFURANSULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


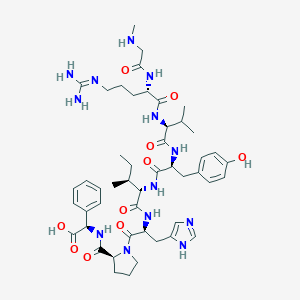

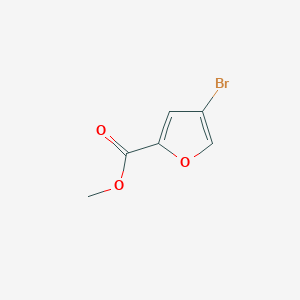
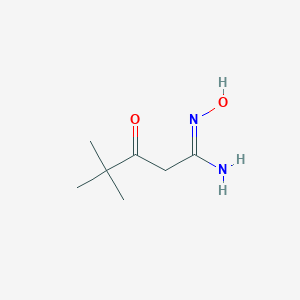
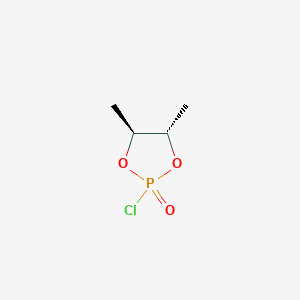
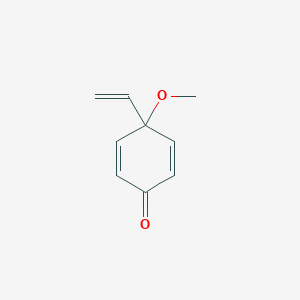
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
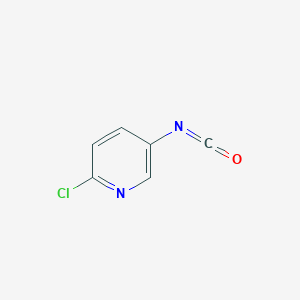

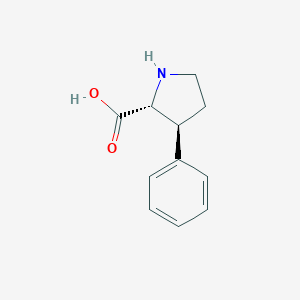
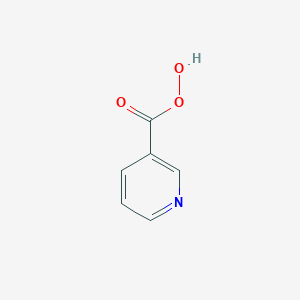
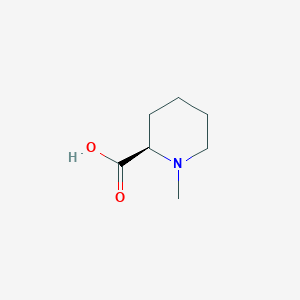
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
